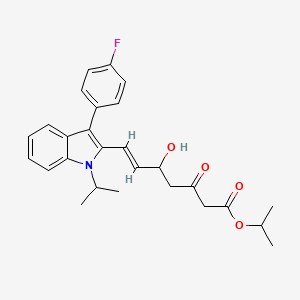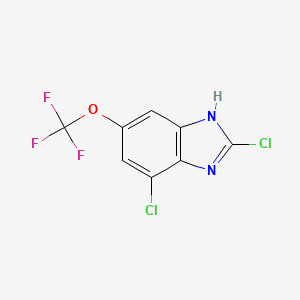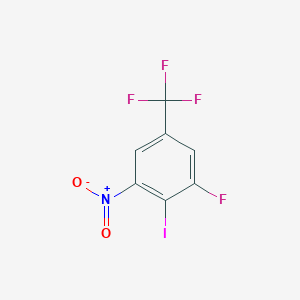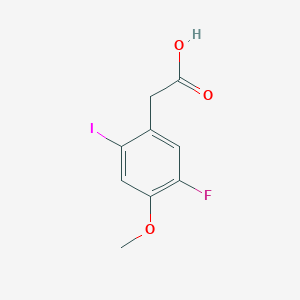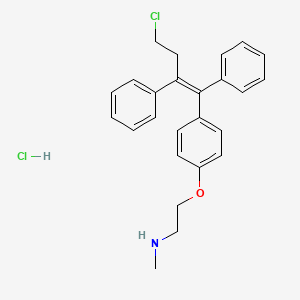
N-Desmethyl Toremifene Hydrochloride salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Toremifene Hydrochloride salt is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research and pharmaceutical testing. It has a molecular formula of C25H26ClNO.HCl and a molecular weight of 428.39 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Toremifene Hydrochloride salt involves the demethylation of Toremifene. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of strong acids or bases to facilitate the demethylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in controlled environments to meet regulatory standards .
化学反应分析
Types of Reactions
N-Desmethyl Toremifene Hydrochloride salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
科学研究应用
N-Desmethyl Toremifene Hydrochloride salt is widely used in scientific research due to its role as a metabolite of Toremifene. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for drug metabolism.
Industry: Utilized in the development and testing of pharmaceutical products
作用机制
N-Desmethyl Toremifene Hydrochloride salt exerts its effects by binding to estrogen receptors. This binding can result in either estrogenic or antiestrogenic activities, depending on the context. The compound’s mechanism of action involves modulating the activity of estrogen receptors, which can influence various cellular pathways and processes .
相似化合物的比较
Similar Compounds
Toremifene: The parent compound from which N-Desmethyl Toremifene Hydrochloride salt is derived.
Tamoxifen: Another selective estrogen receptor modulator with similar properties.
Raloxifene: A SERM used in the treatment of osteoporosis and breast cancer.
Uniqueness
This compound is unique due to its specific role as a metabolite of Toremifene. This gives it distinct properties and applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
属性
分子式 |
C25H27Cl2NO |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |
InChI 键 |
XSYDBYOGXKDAHE-BJFQDICYSA-N |
手性 SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
规范 SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
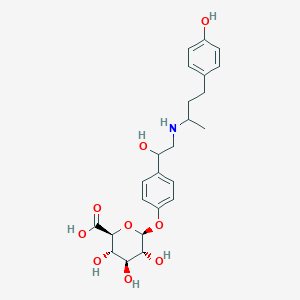
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
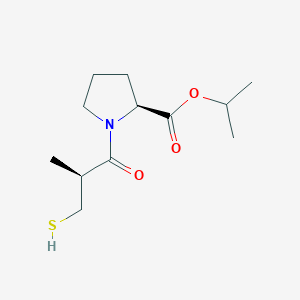
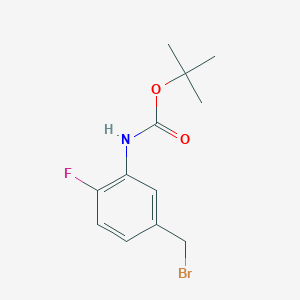
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
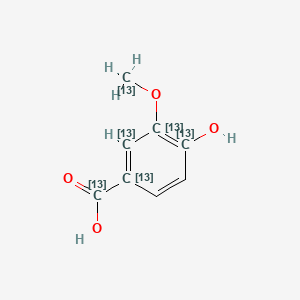
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
